Cas no 873567-76-1 (1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride)

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride structure
873567-76-1 structure
Product Name:1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Numero CAS:873567-76-1
MF:C24H35N3O2
MW:397.553606271744
CID:831137
PubChem ID:56972178
Update Time:2024-12-09

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride
    • 2H-Benzimidazol-2-one, 1-[1-(cyclooctylmethyl)-1, 2, 3, 6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1, 3-dihydro-, hydrochloride (1:1)
    • 1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydroch...
    • Trap 101
    • Trap 101,1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-onehydrochloride
    • Trap-101
    • Trap 101 HCl
    • 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (ACI)
    • AKOS016004853
    • Trap 101 (hydrochloride)
    • HY-11052A
    • Trap 101;Trap101;Trap-101
    • Trap101 HCl
    • DA-78582
    • 1216621-00-9
    • CS-0029325
    • 1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride
    • BCP23061
    • 873567-76-1
    • DB-354273
    • Trap101-HCl
    • 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride; 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride (1:1)
    • BCP0726000201
    • 1-[1-(CYCLOOCTYLMETHYL)-1,2,3,6-TETRAHYDRO-5-(HYDROXYMETHYL)-4-PYRIDINYL]-3-ETHYL-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE HYDROCHLORIDE
    • 1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazo
    • Trap-101 hydrochloride
    • Trap-101 (hydrochloride)
    • Trap-101 hydrochloride, >=98% (HPLC), powder
    • Inchi: 1S/C24H35N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3
    • Chiave InChI: DCRGHMJXEBSRQG-UHFFFAOYSA-N
    • Sorrisi: O=C1N(CC)C2C(=CC=CC=2)N1C1CCN(CC2CCCCCCC2)CC=1CO

Proprietà calcolate

  • Massa esatta: 433.25000
  • Massa monoisotopica: 433.2496051g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 5
  • Complessità: 597
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 47Ų

Proprietà sperimentali

  • Densità: 1.138
  • Punto di ebollizione: 571.5°C at 760 mmHg
  • Punto di infiammabilità: 299.4°C
  • PSA: 50.40000
  • LogP: 4.83240

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
2.2 Reagents: Water
Riferimento
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Reagents: Water
Riferimento
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 8 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
2.2 Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
3.2 Reagents: Water
Riferimento
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 8 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
3.2 Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
4.2 Reagents: Water
Riferimento
Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist
Trapella, Claudio; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 692-704

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Raw materials

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Preparation Products

1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride Letteratura correlata

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司